molecular formula C21H29ClN2O2 B008833 2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethylazanium;chloride CAS No. 101491-78-5

2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethylazanium;chloride

Katalognummer: B008833
CAS-Nummer: 101491-78-5
Molekulargewicht: 376.9 g/mol
InChI-Schlüssel: ZUAZLBFYMXVODD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride is a chemical compound with the molecular formula C21H29ClN2O2 and a molecular weight of 376.9 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride involves several steps. One common method includes the reaction of 1,1-diphenylbutylcarbamic acid with 2-dimethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Analyse Chemischer Reaktionen

1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Wissenschaftliche Forschungsanwendungen

1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of polymers and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound can bind to muscarinic receptors, causing inhibition of acetylcholine binding and resulting in anticholinergic effects .

Vergleich Mit ähnlichen Verbindungen

1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride can be compared with similar compounds such as:

    Cyclopentolate: Both compounds have anticholinergic properties and are used in medical applications.

    2-(Dimethylamino)ethyl methacrylate: This compound is used in polymer synthesis and shares some chemical properties with 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride.

The uniqueness of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

101491-78-5

Molekularformel

C21H29ClN2O2

Molekulargewicht

376.9 g/mol

IUPAC-Name

2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C21H28N2O2.ClH/c1-4-15-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)22-20(24)25-17-16-23(2)3;/h5-14H,4,15-17H2,1-3H3,(H,22,24);1H

InChI-Schlüssel

ZUAZLBFYMXVODD-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](C)C.[Cl-]

Kanonische SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](C)C.[Cl-]

Synonyme

2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethyl-azanium chloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.